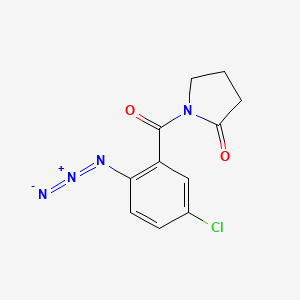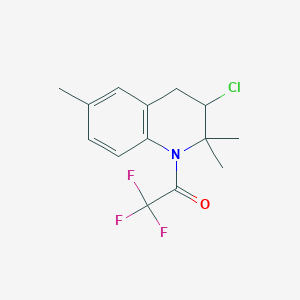
1-(3-Chloro-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Trifluoroethanone Group: The trifluoroethanone group can be introduced through a nucleophilic substitution reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, alkoxides, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases such as cancer, infectious diseases, and neurological disorders.
Agrochemicals: The compound can be explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It can be used in the synthesis of novel materials with unique properties for applications in electronics, photonics, and catalysis.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-2,2,6-trimethyl-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethan-1-one: can be compared with other quinoline derivatives such as:
Uniqueness
This compound: is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
828939-03-3 |
|---|---|
Molecular Formula |
C14H15ClF3NO |
Molecular Weight |
305.72 g/mol |
IUPAC Name |
1-(3-chloro-2,2,6-trimethyl-3,4-dihydroquinolin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C14H15ClF3NO/c1-8-4-5-10-9(6-8)7-11(15)13(2,3)19(10)12(20)14(16,17)18/h4-6,11H,7H2,1-3H3 |
InChI Key |
XIWIPBSFBNCWLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C(C2)Cl)(C)C)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


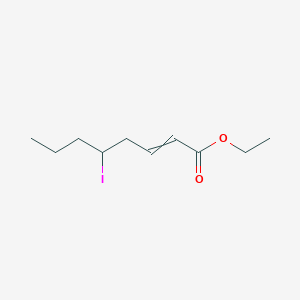
![N,N-Dibutyl-8-[2-(isoquinolin-5-YL)ethenyl]phenanthren-2-amine](/img/structure/B14215725.png)
![3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol](/img/structure/B14215734.png)
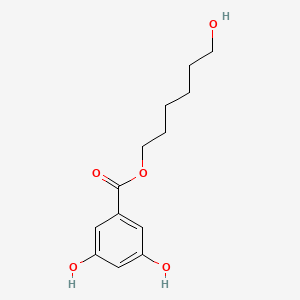
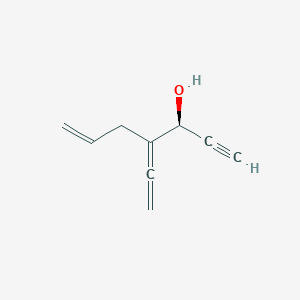
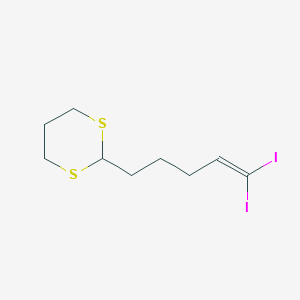
![1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole](/img/structure/B14215744.png)
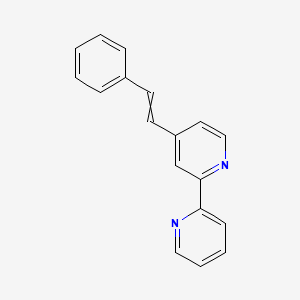
![N-[1-(4-Cyanophenyl)ethenyl]acetamide](/img/structure/B14215758.png)

![3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14215764.png)
![5-(2-Bromophenyl)-3-[(propan-2-yl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B14215770.png)
![4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile](/img/structure/B14215774.png)
